(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine (4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 1005610-24-1
VCID: VC4144297
InChI: InChI=1S/C6H10BrN3/c1-2-10-4-5(7)6(3-8)9-10/h4H,2-3,8H2,1H3
SMILES: CCN1C=C(C(=N1)CN)Br
Molecular Formula: C6H10BrN3
Molecular Weight: 204.071

(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine

CAS No.: 1005610-24-1

Cat. No.: VC4144297

Molecular Formula: C6H10BrN3

Molecular Weight: 204.071

* For research use only. Not for human or veterinary use.

(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine - 1005610-24-1

Specification

CAS No. 1005610-24-1
Molecular Formula C6H10BrN3
Molecular Weight 204.071
IUPAC Name (4-bromo-1-ethylpyrazol-3-yl)methanamine
Standard InChI InChI=1S/C6H10BrN3/c1-2-10-4-5(7)6(3-8)9-10/h4H,2-3,8H2,1H3
Standard InChI Key BMDXWVDXUZDIIO-UHFFFAOYSA-N
SMILES CCN1C=C(C(=N1)CN)Br

Introduction

(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine is a chemical compound that belongs to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound is specifically modified with a bromine atom at the 4-position and an ethyl group at the 1-position, along with a methanamine functional group. Its unique structural features make it a subject of interest in medicinal chemistry for potential pharmacological applications.

Synthesis and Preparation

The synthesis of (4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine typically involves multiple steps, often starting with the formation of the pyrazole ring through cyclization reactions. The specific conditions, such as temperature control and solvent choice, are crucial for optimizing yield and purity. The compound can be prepared in various purity forms, including high and ultra-high purity, which are essential for pharmaceutical and research applications .

Biological Activity and Potential Applications

Compounds with pyrazole rings, like (4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine, often exhibit a range of pharmacological effects. These can include antimicrobial, anti-inflammatory, and potential central nervous system (CNS) effects, depending on the specific substituents and structural modifications. The presence of a bromine atom and an ethyl group may enhance its biological activity compared to similar compounds without these substituents.

Potential Applications:

  • Pharmacological Effects: Antimicrobial, anti-inflammatory, CNS effects

  • Biological Targets: Enzymes, receptors involved in metabolic pathways

Chemical Reactivity

(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine can participate in various chemical reactions typical of amines and halogenated compounds. Its reactivity is influenced by factors such as solvent choice, temperature, and the presence of catalysts. Nucleophilic substitution reactions are common, given the presence of the bromine atom, which can be replaced by other functional groups under appropriate conditions.

Comparison with Similar Compounds

Similar compounds, such as (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine, share structural features but differ in their alkyl substituents. These differences can significantly affect their biological activity and chemical reactivity. For example, the methyl group in (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine may confer different pharmacokinetic properties compared to the ethyl group in (4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine.

Comparison Table:

Compound NameStructural FeaturesNotable Activities
(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamineEthyl group at 1-positionPotential antimicrobial, anti-inflammatory effects
(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamineMethyl group at 1-positionPotential antimicrobial, anti-inflammatory effects
4-MethylpyrazoleMethyl substitution on pyrazoleAntimicrobial properties
3-AminopyrazoleAmino group at position 3Anti-inflammatory effects

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